

Taranabant Co-administration Drug Interactions

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Compound Focus: Taranabant

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The following table summarizes findings from clinical studies on **taranabant**'s interactions with other drugs. These studies generally involved administering **taranabant** (often at a 6 mg dose) alongside the object drug to healthy subjects and comparing the pharmacokinetic parameters to those when the object drug was given alone [1] [2].

Co-administered Drug	Interaction Finding	Clinical Recommendation
Ethinyl Estradiol & Norelgestromin (Oral Contraceptive)	No clinically meaningful alterations in pharmacokinetics [2].	No dose adjustment anticipated to be necessary.
Phentermine	No pharmacokinetic interaction. No meaningful changes in blood pressure or heart rate versus placebo [2].	Coadministration was well tolerated.
Warfarin	No clinically meaningful effect on PT/INR. No significant alterations in pharmacokinetics of R(+)- or S(-)-warfarin [2].	No dose adjustment anticipated to be necessary.
Digoxin	No clinically meaningful effect on pharmacokinetics [2].	No dose adjustment anticipated to be necessary.

| **Midazolam** (CYP3A4 Substrate) | **Taranabant** may induce the metabolism of midazolam, suggesting potential for weak induction of CYP3A4 [1]. | Monitor for reduced efficacy of other CYP3A4 substrates; dose adjustment may be needed. | | **Ketoconazole & Diltiazem** (CYP3A4 Inhibitors) | Coadministration was part of the population model analysis, though specific results are not detailed in the abstract [1]. | Use with caution, as inhibition of CYP3A4 may increase **taranabant** exposure. |

Key Experimental Protocols for Drug Interaction Studies

The data in the table above was generated through standardized clinical trial designs. Here is a detailed methodology for a typical drug-drug interaction study, as referenced in the population pharmacokinetic model [1].

Protocol: Evaluating the Effect of Taranabant on the Pharmacokinetics of a Co-administered Drug (e.g., Warfarin, Digoxin)

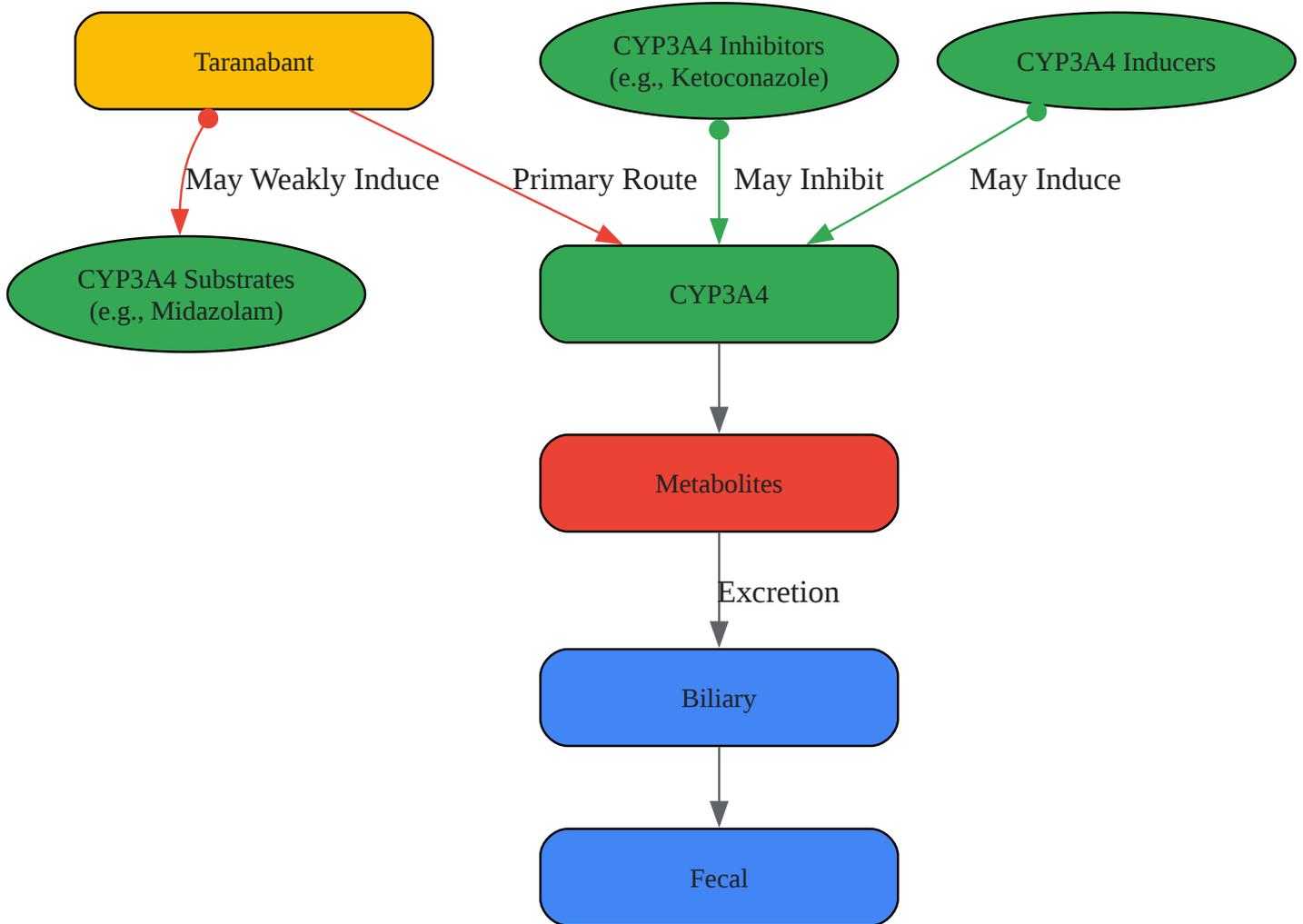
- **Study Design:** A randomized, partially-blinded, two-period, fixed-sequence study.
- **Subjects:** Healthy adult volunteers.
- **Dosing:**
 - **Period 1:** Subjects receive a single dose of the object drug (e.g., a 30 mg dose of warfarin or a standard dose of digoxin) [2].
 - **Washout:** A washout period is included to ensure the object drug is fully eliminated from the body.
 - **Period 2:** Subjects receive multiple daily doses of **taranabant** (e.g., 6 mg) for a set period (e.g., 28 days). On a specific day during this period (e.g., Day 4 or Day 28), a single dose of the object drug is co-administered [1].
- **Sample Collection:** Serial blood samples are collected at predefined times after the administration of the object drug in both periods.
- **Pharmacokinetic Analysis:** Plasma concentrations of the object drug (and its enantiomers in the case of warfarin) are determined. Key parameters are calculated and compared between the two periods:
 - **AUC (Area Under the Curve):** Measures total drug exposure.
 - **C_{max} (Maximum Concentration):** Measures the peak plasma concentration.
 - **t_{1/2} (Half-life):** Measures the time for plasma concentration to reduce by half.
- **Pharmacodynamic Analysis (if applicable):** For drugs like warfarin, Prothrombin Time (PT) and International Normalized Ratio (INR) are monitored to assess clinical effect [2].

- **Safety Monitoring:** Safety and tolerability are assessed throughout the study by recording adverse events and vital signs.

Mechanism of Taranabant Disposition and Potential Interactions

Understanding **taranabant**'s metabolic pathway helps explain and predict potential interactions.

Taranabant's Metabolic Pathway **Taranabant** is almost exclusively cleared by metabolism via the **Cytochrome P450 3A4 (CYP3A4)** enzyme system, with minimal renal excretion of the parent compound [1]. Its primary active metabolite is known as M1 [1]. The following diagram illustrates its disposition and key interaction points:



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Based on this pathway, here are the key interaction mechanisms:

- **Drugs that may increase Taranabant exposure:** Strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) are expected to decrease the metabolism of **taranabant**, potentially leading to increased plasma levels and a higher risk of adverse effects [1].
- **Drugs whose efficacy may be reduced by Taranabant:** Evidence suggests **taranabant** may weakly induce CYP3A4. When co-administered with other CYP3A4 substrates (e.g., midazolam), it could increase their clearance, leading to reduced plasma concentrations and potentially diminished therapeutic effect [1].
- **Drugs unlikely to interact with Taranabant:** Compounds that are not metabolized by CYP3A4 (or that do not affect it) are less likely to have pharmacokinetic interactions with **taranabant**, as confirmed by studies with drugs like digoxin and warfarin [2].

Important Safety Note

It is critical to remember that **taranabant** and other first-generation brain-penetrant CB1R inverse agonists like **rimonabant** and **otenabant** were discontinued from clinical development or withdrawn from the market. This was due to an increased risk of serious psychiatric adverse events, including depression and suicidal ideation [3] [4]. All information provided here is for historical and research context.

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